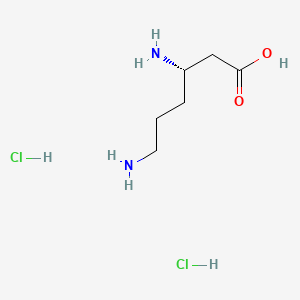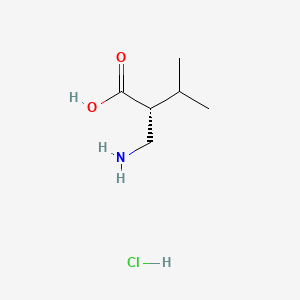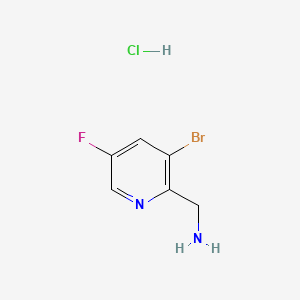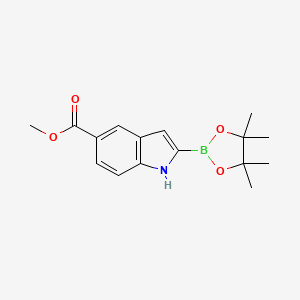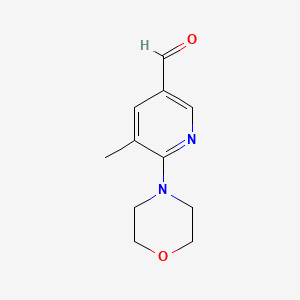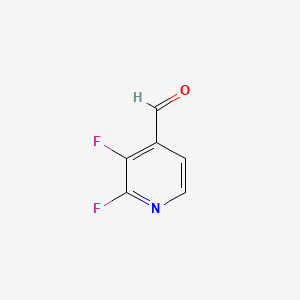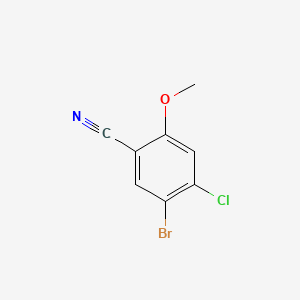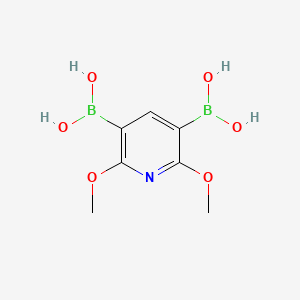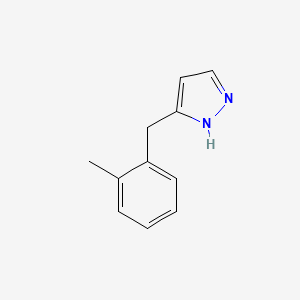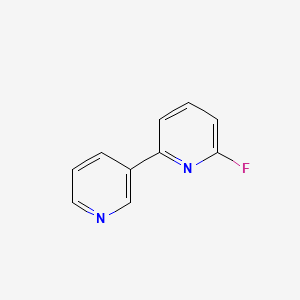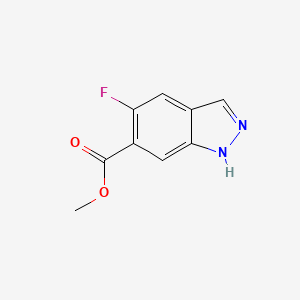
Methyl 5-fluoro-1H-indazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-fluoro-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 . It is a solid substance and is used in organic synthesis .
Molecular Structure Analysis
The InChI code for “Methyl 5-fluoro-1H-indazole-6-carboxylate” is1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 194.17 . It is soluble in water . The storage temperature is 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Methyl 5-fluoro-1H-indazole-6-carboxylate is utilized in the synthesis of compounds with potential anticancer properties. Indazole derivatives have been studied for their ability to inhibit the growth of cancer cells by targeting various pathways within the cell .
Anti-inflammatory Agents
This compound serves as a precursor in the development of anti-inflammatory agents. The indazole moiety is a common feature in molecules designed to reduce inflammation, which is a critical aspect of chronic diseases .
Antidepressant Formulations
Researchers have explored the use of Methyl 5-fluoro-1H-indazole-6-carboxylate in creating antidepressant drugs. The indazole structure is beneficial in the design of pharmaceuticals that aim to balance neurotransmitters in the brain .
Antibacterial Applications
Methyl 5-fluoro-1H-indazole-6-carboxylate is a key ingredient in synthesizing new antibacterial agents. Its structural framework is effective against various bacterial strains, making it a valuable asset in combating infections .
Respiratory Disease Treatment
Indazole derivatives, including Methyl 5-fluoro-1H-indazole-6-carboxylate, are used as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases .
Organic Synthesis
This compound is also widely used in organic synthesis, serving as a building block for various chemical reactions and as an intermediate in the synthesis of more complex molecules .
Antimicrobial Activity
Studies have shown that indazole compounds exhibit moderate-to-high activity against microbes like Staphylococcus spp., Pseudomonas aeruginosa, and Escherichia coli, indicating its potential in developing antimicrobial drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-fluoro-1H-indazole-6-carboxylate, also known as 1H-Indazole-6-carboxylic acid, 5-fluoro-, methyl ester, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents . .
Mode of Action
Indazole derivatives have been reported to interact with their targets and cause changes that result in various biological activities . These activities include anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Pathways
Indazole derivatives have been reported to affect various biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
It has been reported that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Indazole derivatives have been reported to exhibit various biological activities . For example, some indazole derivatives have been found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Action Environment
It has been advised to store the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature could potentially affect its stability.
Eigenschaften
IUPAC Name |
methyl 5-fluoro-1H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQQKWNYMVOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-indazole-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

